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Compound of Interest

(3R,4R)-1-Benzyl-N,4-
Compound Name:
dimethylpiperidin-3-amine

Cat. No.: B569706

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a critical chiral intermediate in the
synthesis of several pharmacologically active molecules, most notably Tofacitinib. Tofacitinib is
a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as
rheumatoid arthritis.[1][2] The precise stereochemistry of this piperidine derivative is essential
for the efficacy of the final drug product. These application notes provide detailed protocols for
the synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, focusing on a common
and effective multi-step synthetic pathway.

Physicochemical Properties
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Property Value Reference
477600-70-7 (free base),
CAS Number 1062580-52-2 [3]14]15]

(dihydrochloride)

Molecular Formula

C14H22N2

[3]

218.34 g/mol (free base),

Molecular Weight ) ) [3]
291.26 g/mol (dihydrochloride)
White to off-white crystalline

Appearance
powder

Storage 2-8°C, under inert atmosphere

Synthetic Pathway Overview

The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a multi-step process
that often begins with a commercially available starting material like 3-amino-4-methylpyridine.

The overall workflow involves the construction of the piperidine ring, introduction of the benzyl

and methylamino groups, and a crucial chiral resolution step to isolate the desired (3R,4R)

stereoisomer. This intermediate is then typically carried forward to synthesize Tofacitinib.
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Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
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Caption: Synthetic workflow for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine and its
application.

Experimental Protocols

Herein, we provide a detailed protocol for a multi-step synthesis of (3R,4R)-1-Benzyl-N,4-
dimethylpiperidin-3-amine, adapted from patent literature.[6][7]

Protocol 1: Multi-step Synthesis from 3-Amino-4-
methylpyridine

This protocol outlines a robust pathway involving the formation of the piperidine ring followed
by functional group manipulations and chiral resolution.

Step 1: N-acylation of 3-Amino-4-methylpyridine

e To a solution of 3-amino-4-methylpyridine in a suitable solvent (e.g., dichloromethane), add
an acylating agent (e.g., acetic anhydride) and a base (e.qg., triethylamine).

 Stir the reaction mixture at room temperature for 2-4 hours.

o Upon completion, quench the reaction with water and extract the product with an organic
solvent.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the N-acylated product.

Step 2: Quaternization of 3-Acetylamino-4-methylpyridine

Dissolve the product from Step 1 in a suitable solvent (e.g., acetonitrile).

Add benzyl halide (e.g., benzyl bromide) to the solution.

Heat the mixture to reflux and maintain for 12-18 hours.

Cool the reaction mixture to room temperature, and collect the precipitated quaternary salt
by filtration.
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Step 3: Partial Reduction of Quaternized Salt

e Suspend the quaternary salt in a protic solvent such as methanol or water.

e Cool the suspension to 0-5 °C in an ice bath.

e Add areducing agent, such as sodium borohydride, portion-wise while maintaining the
temperature.

« Stir the reaction for 4-6 hours at room temperature.

e Remove the solvent under reduced pressure and extract the product into an organic solvent.

Step 4: Hydrolysis to 1-Benzyl-4-methylpiperidin-3-one

Treat the partially reduced product with an aqueous acid (e.g., hydrochloric acid).

Heat the mixture to reflux for 6-8 hours to effect hydrolysis.

Cool the reaction and neutralize with a base (e.g., sodium carbonate).

Extract the resulting ketone product with an organic solvent, dry, and concentrate.

Step 5: Reductive Amination

e Dissolve the ketone from Step 4 in a suitable solvent like methanol.

» Add a solution of methanolic methylamine.

 To this mixture, add a Lewis acid such as Titanium(IV) isopropoxide.

e Stir for 2-4 hours, then add a reducing agent (e.g., sodium borohydride) and continue stirring
overnight.

o Work up the reaction by quenching with water, filtering, and extracting the product.

Step 6: Chiral Resolution
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» Dissolve the racemic (1-benzyl-4-methylpiperidin-3-yl)-methylamine in a suitable solvent
(e.g., methanol or ethanol).

» Add a solution of a chiral resolving agent, such as Di-p-toluoyl-(L)-tartaric acid (L-DTTA), in
the same solvent.

» Allow the diastereomeric salt to crystallize, often with gentle heating followed by slow
cooling.

e Collect the crystals of the desired (3R,4R)-amine-L-DTTA salt by filtration.

o Treat the salt with a base (e.g., aqueous sodium hydroxide) to liberate the free amine,
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.

o Extract the free amine with an organic solvent, dry, and concentrate to yield the final product.

Quantitative Data

The following table summarizes typical reaction parameters and yields for key steps in the
synthesis.

Temperature . Typical Yield
Step Key Reagents Time (h)
(°C) (%)

) Acetic anhydride,
N-acylation ) ) 20-25 2-4 >95
Triethylamine

Quaternization Benzyl bromide Reflux 12-18 ~90
) ) Sodium
Partial Reduction ) 0-25 4-6 ~85
borohydride
Hydrolysis HCI Reflux 6-8 ~80
_ Methanolic
Reductive )
o methylamine, 20-25 12-16 ~75
Amination

Ti(OiPr)a, NaBHa

) ] Di-p-toluoyl-(L)- ] ) 40-45 (of
Chiral Resolution . ] Varies Varies i
tartaric acid theoretical)
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Application in Tofacitinib Synthesis

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a pivotal intermediate for the synthesis of
Tofacitinib. The subsequent steps typically involve the debenzylation of the piperidine nitrogen,

followed by coupling with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and a final acylation
step.
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— Coupling Reaction y b S e P— Acylation P
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Caption: Key steps in the synthesis of Tofacitinib from the title compound.

Characterization Data

The final product, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, can be
characterized by various spectroscopic methods. A representative *H NMR spectrum would
show characteristic peaks for the aromatic protons of the benzyl group, the piperidine ring
protons, and the methyl groups.[8]

Note: This document is intended for informational purposes for qualified professionals. All
procedures should be carried out in a properly equipped laboratory facility by trained
personnel, adhering to all necessary safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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